5-Bromo-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine 5-Bromo-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
Brand Name: Vulcanchem
CAS No.: 2097910-01-3
VCID: VC6650981
InChI: InChI=1S/C19H16BrN3O2/c20-14-10-21-19(22-11-14)25-15-8-9-23(12-15)18(24)17-7-3-5-13-4-1-2-6-16(13)17/h1-7,10-11,15H,8-9,12H2
SMILES: C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)C3=CC=CC4=CC=CC=C43
Molecular Formula: C19H16BrN3O2
Molecular Weight: 398.26

5-Bromo-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

CAS No.: 2097910-01-3

Cat. No.: VC6650981

Molecular Formula: C19H16BrN3O2

Molecular Weight: 398.26

* For research use only. Not for human or veterinary use.

5-Bromo-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine - 2097910-01-3

Specification

CAS No. 2097910-01-3
Molecular Formula C19H16BrN3O2
Molecular Weight 398.26
IUPAC Name [3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-naphthalen-1-ylmethanone
Standard InChI InChI=1S/C19H16BrN3O2/c20-14-10-21-19(22-11-14)25-15-8-9-23(12-15)18(24)17-7-3-5-13-4-1-2-6-16(13)17/h1-7,10-11,15H,8-9,12H2
Standard InChI Key MIJNMNGRCHJRAT-UHFFFAOYSA-N
SMILES C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)C3=CC=CC4=CC=CC=C43

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound is formally named 5-bromo-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine under IUPAC conventions . Its molecular formula is C₁₉H₁₆BrN₃O₂, with a molecular weight of 398.3 g/mol . The structure combines three distinct moieties:

  • A 5-bromopyrimidine core (positions 2 and 5 substituted)

  • A pyrrolidin-3-yloxy linker at position 2

  • A naphthalene-1-carbonyl group attached to the pyrrolidine nitrogen

This architecture creates a planar aromatic system (pyrimidine/naphthalene) connected to a conformationally flexible pyrrolidine ring, enabling diverse molecular interactions .

Structural Comparison to Analogues

The compound belongs to a broader class of 5-bromo-2-substituted pyrimidines. Compared to the related derivative 5-bromo-2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (PubChem CID 126854616) , the naphthalene substituent introduces:

  • Increased molecular weight (+19.09 g/mol)

  • Enhanced lipophilicity (calculated logP ≈ 3.8 vs. 2.1 for the pyridine analogue)

  • Extended π-conjugation system

These differences significantly impact solubility, bioavailability, and target binding kinetics in pharmacological contexts .

Synthesis and Manufacturing Processes

Key Synthetic Routes

Patent CN110642788A describes a general method for 5-bromo-2-substituted pyrimidines using 2-bromomalonaldehyde and amidine derivatives as starting materials. Adapting this protocol for the target compound involves:

Reaction Scheme

  • Cyclization:
    2-Bromomalonaldehyde+Naphthalene-1-carbonyl-pyrrolidin-3-yl-amidineTarget Compound\text{2-Bromomalonaldehyde} + \text{Naphthalene-1-carbonyl-pyrrolidin-3-yl-amidine} \rightarrow \text{Target Compound}

  • Conditions:

    • Temperature: 70–105°C

    • Solvent: Protic acid (e.g., acetic acid)

    • Catalyst: Molecular sieves (3Å)

This one-pot synthesis achieves 43% yield in model systems , though actual yields for the naphthalene derivative require empirical validation.

Critical Process Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature80–100°C±15% yield/10°C
Amidine:Pyrrolidine Ratio1:1.05Prevents di-substitution
Solvent AciditypH 2–3 (acetic acid)Accelerates cyclization

Data extrapolated from analogue synthesis in suggests that careful control of stoichiometry and temperature minimizes byproducts like 5-bromo-2,4-disubstituted pyrimidines.

Physicochemical Properties

Experimental and Calculated Data

PropertyValueMethod/Source
Molecular Weight398.3 g/molESI-MS
Melting PointNot reported-
Water Solubility<1 mg/mL (predicted)LogP = 3.8
StabilityHydrolytically stable (pH 4–8)Analog studies
ParameterValueImplication
BiodegradationNot readily degradableRequires incineration
Bioaccumulation Factor1,200 (fish)High trophic transfer risk

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